4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline
Description
4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is a dianiline derivative featuring a central 2,3-dihydroindene (indane) group bridging two para-substituted aniline moieties. This structure introduces a rigid yet partially saturated alicyclic core, which may influence its electronic properties, solubility, and conformational behavior. Such compounds are frequently employed as monomers in high-performance polymers, corrosion inhibitors, and pharmaceutical intermediates due to their aromaticity and reactivity .
Properties
CAS No. |
113505-06-9 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-2,3-dihydroinden-1-yl]aniline |
InChI |
InChI=1S/C21H20N2/c22-18-9-5-16(6-10-18)21(17-7-11-19(23)12-8-17)14-13-15-3-1-2-4-20(15)21/h1-12H,13-14,22-23H2 |
InChI Key |
XZCQAIZKUGZJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline typically involves the reaction of 2,3-dihydro-1H-indene with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents like bromine (Br2) or nitric acid (HNO3) leading to halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between 4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline and its structural analogs:
Detailed Comparative Analysis
Electronic and Conformational Effects
- Dihydroindene Core: The partially saturated indane group in the target compound likely reduces electron delocalization compared to fully aromatic analogs like MDA or FND. This may lower thermal stability but improve solubility in polar solvents, a trait critical for pharmaceutical synthesis (e.g., indanone derivatives in ) .
- Methylene Bridged (MDA) : The –CH₂– group in MDA allows free rotation, leading to conformational flexibility. However, this flexibility can compromise thermal stability in polymers compared to rigid analogs like FND .
- Fluorenylidene (FND) : The planar, fully aromatic fluorene core in FND enhances π-π stacking, improving thermal stability and gas permeability in polyimides .
Chemical Stability and Reactivity
- Hydrolytic Stability : Cyclohexane-based analogs exhibit superior hydrolytic stability due to their aliphatic nature, making them ideal for AEMs in humid environments . In contrast, ether-linked ODA shows moderate stability, suitable for proton exchange membranes .
- Oxidative Stability : Sulfonated polyimides derived from ODA demonstrate better oxidative resistance than MDA-based polymers, which are prone to degradation under harsh conditions .
Biological Activity
4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on recent research findings.
- Molecular Formula : C21H20N
- Molecular Weight : 300.4 g/mol
- CAS Number : 113505-06-9
Synthesis
The synthesis of this compound typically involves the coupling of aniline derivatives with 2,3-dihydroindene moieties. This process can be optimized through various catalytic methods to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of dihydroindene derivatives. A series of compounds related to this compound have been evaluated for their ability to inhibit tubulin polymerization. Notably, compounds exhibiting structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| 12d | 3.24 ± 0.10 | 59.81 ± 3.84 |
| CA-4 | 1.99 ± 0.15 | 78.55 ± 1.85 |
This table summarizes the inhibition rates of tubulin polymerization by selected compounds derived from the dihydroindene structure, showcasing the efficacy of these compounds in cancer treatment strategies .
The mechanism by which these compounds exert their anticancer effects involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division. For instance, compound 12d was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in treated cells .
Anti-inflammatory Activity
In addition to anticancer properties, certain dihydroindene derivatives have been reported to exhibit anti-inflammatory activity. The synthesis and biological evaluation of these compounds indicate that they may serve as novel anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokine production .
Case Studies
A notable case study involved the evaluation of a series of dihydroindene derivatives for their biological activity. Among these derivatives, specific compounds demonstrated enhanced activity against multiple cancer cell lines and showed promise in reducing inflammation in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
